N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted at position 6 with a pyridin-4-yl group and linked via a sulfanyl bridge to an acetamide moiety. The N-(4-ethylphenyl) group at the acetamide terminus introduces lipophilicity, which may enhance membrane permeability and bioavailability.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-14-3-5-16(6-4-14)21-18(24)13-25-19-8-7-17(22-23-19)15-9-11-20-12-10-15/h3-12H,2,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDIORYFBVIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like dichloromethane with a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits promising anticancer activity. For instance, research conducted by Walid Fayad highlighted its potential as an anticancer agent through screening against multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional cell cultures . The compound's ability to interact with specific molecular targets may lead to the modulation of pathways involved in cancer progression.
Mechanism of Action
The mechanism of action for this compound is hypothesized to involve binding to certain enzymes or receptors, thereby altering their activity. This interaction can potentially inhibit tumor growth or induce apoptosis in cancer cells. Preliminary findings suggest that the sulfanyl group may play a crucial role in enhancing the binding affinity to biological targets .
Biological Research
Biological Target Interactions
Studies are ongoing to elucidate the interactions of this compound with various biological targets. These interactions are essential for understanding its therapeutic potential and could lead to the development of new drugs targeting diseases such as cancer and other proliferative disorders .
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other compounds can provide insights into its biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin]}acetamide | Contains triazole instead of pyridazine | Antimicrobial properties |
| 2-(Pyridin-4-YL)-N-(phenyl)acetamide | Lacks sulfanyl group | Potential antitumor activity |
| 3-[3-(Chlorophenoxy)-6-methylpyridazin] | Contains chlorophenoxy group | Antiviral properties |
This table illustrates how variations in functional groups can influence the biological activity of similar compounds .
Therapeutic Applications
Potential Drug Development
The unique combination of functional groups within this compound positions it as a candidate for further drug development. Its potential applications extend beyond oncology to include antimicrobial and antiviral activities, as indicated by its structural analogs .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Core Variations
The pyridazine ring in the target compound distinguishes it from structurally related molecules:
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide): Replaces pyridazine with a 1,2,4-triazole ring. VUAA-1 is a potent agonist of insect odorant receptor co-receptors (Orco), highlighting the role of triazole in ligand-receptor specificity .
- iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) : Features an oxazole ring instead of pyridazine. iCRT3 inhibits the Wnt/β-catenin pathway by binding β-catenin, demonstrating how heterocycle choice dictates mechanistic outcomes .
Substituent Variations
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Substitutes pyridin-4-yl with a diaminopyrimidine group and replaces the ethylphenyl with a chlorophenyl moiety. This compound exhibits enhanced crystallinity due to strong hydrogen-bonding interactions from the pyrimidine ring .
- OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) : Shares the triazole core with VUAA-1 but incorporates an isopropylphenyl group, increasing steric bulk and hydrophobicity .
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Biological Activity
N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an ethylphenyl group, a pyridazinyl moiety, and a sulfanyl functional group. Its molecular formula is C16H18N4S, and it has a molecular weight of approximately 298.41 g/mol.
Research indicates that compounds similar to this compound may act through several biological pathways:
- Inhibition of Sphingomyelinase : Inhibitors of neutral sphingomyelinase (nSMase) have shown promise in targeting pathological processes related to neurodegeneration, such as Alzheimer's disease. The compound's structural analogs have demonstrated the ability to inhibit nSMase2, which is implicated in the release of exosomes and cellular signaling pathways related to neurodegenerative diseases .
- Antitumor Activity : Certain derivatives have exhibited antitumor properties by inhibiting cell proliferation and invasion in various cancer cell lines. For instance, related compounds have been shown to significantly reduce the viability of A431 vulvar epidermal carcinoma cells .
- Kinase Inhibition : The compound may also interact with specific kinases involved in cell signaling pathways, which could lead to therapeutic effects in cancer treatment .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Cell Proliferation Assays : Compounds were tested on various cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating moderate potency against tumor cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 15 |
| Compound B | MCF7 | 25 |
| Compound C | HeLa | 30 |
In Vivo Studies
Animal models have been utilized to assess the efficacy of the compound:
- Alzheimer’s Disease Models : In transgenic mice models for Alzheimer’s disease, administration of nSMase inhibitors resulted in decreased plaque formation and improved cognitive function as assessed by behavioral tests .
Case Studies
- Alzheimer's Disease : A study focused on the effects of nSMase inhibitors showed that treatment with analogs similar to this compound significantly reduced exosome release from neurons, suggesting a potential therapeutic role in neurodegenerative diseases .
- Cancer Therapy : Another case study highlighted the use of pyridazine derivatives in treating various cancers, where compounds demonstrated significant inhibition of tumor growth in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
